molecular formula C12H18N4O3S B2830389 Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1351607-94-7

Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B2830389
CAS No.: 1351607-94-7
M. Wt: 298.36
InChI Key: WUXSDNSDNZATPB-UHFFFAOYSA-N
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Description

Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiazolopyridine core, which is a fused heterocyclic system, and is functionalized with ethylcarbamoyl and carbamate groups. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolopyridine Core: The synthesis begins with the construction of the thiazolopyridine core. This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thioamide under acidic conditions.

    Functionalization: The core structure is then functionalized by introducing the ethylcarbamoyl group. This step often involves the reaction of the thiazolopyridine intermediate with ethyl isocyanate in the presence of a base like triethylamine.

    Carbamate Formation: Finally, the carbamate group is introduced by reacting the intermediate with ethyl chloroformate under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate or ethylcarbamoyl groups, potentially converting them into amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its interactions with enzymes, receptors, or other biomolecules.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-(methylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
  • Ethyl (5-(propylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
  • Ethyl (5-(butylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Uniqueness

Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is unique due to its specific functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences can be attributed to the variations in the alkyl chain length and the electronic effects of the substituents.

Properties

IUPAC Name

ethyl N-[5-(ethylcarbamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-3-13-11(17)16-6-5-8-9(7-16)20-10(14-8)15-12(18)19-4-2/h3-7H2,1-2H3,(H,13,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXSDNSDNZATPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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